molecular formula C20H22N8O5 B1665966 Amethopterin CAS No. 60388-53-6

Amethopterin

Cat. No.: B1665966
CAS No.: 60388-53-6
M. Wt: 454.4 g/mol
InChI Key: FBOZXECLQNJBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amethopterin, also known as Methotrexate, is an antineoplastic agent that has been used for over 40 years . It has structural similarity to Dihydrofolic acid and competitively inhibits the Dihydrofolic acid-Reductase . It is used to treat cancer, autoimmune diseases, and ectopic pregnancies .


Synthesis Analysis

This compound was first synthesized by Yella Pragada Subbarow and his team in the 1940s . It was initially used as an antineoplastic agent and later as an anti-inflammatory and immunomodulation agent . Aminopterin was the first folate antagonist successfully used for induction of temporary remission in acute leukemia in children . Methotrexate, a safer related agent of aminopterin, replaced it as an antileukemic drug .


Molecular Structure Analysis

This compound, or Methotrexate, is a folate antagonist. Its molecular formula is C20H22N8O5 . It has been widely used initially as an antineoplastic agent, and later on as an anti-inflammatory and immunomodulation agent .


Chemical Reactions Analysis

This compound is a competitive inhibitor of folic acid . It prevents DNA synthesis and cellular replication by inhibiting the enzyme dihydrofolate reductase .

Scientific Research Applications

Cardioprotective Effects

Amethopterin, used as a chemotherapeutic agent, has been studied for its cardioprotective effects. A study by Tousson et al. (2016) investigated the ameliorating effect of L-carnitine against this compound-induced cardiac injury and oxidative stress in rats. The study found significant changes in cholesterol, triglycerides, low-density lipoprotein (LDL), and other biomarkers in the this compound group compared to the control. Additionally, treatment with L-carnitine improved the biochemical, histopathological, and immunohistochemical alterations in the heart treated with this compound (Tousson et al., 2016).

Lung Injury Amelioration

A study conducted by the same team in 2014 explored this compound's impact on lung injury and the role of L-carnitine in amelioration. The study observed significant histopathological alterations in lungs treated with this compound, such as alveolar damage. Treatment with L-carnitine improved lung structure and decreased the intensity of P53 and CD68, which are indicative of lung injury (Tousson et al., 2014).

Hippocampus Protection

A 2017 study by Hussein focused on the effects of Moringa leaves extract against this compound-induced hippocampus damage in rats. The study found that the hippocampus of rats treated with this compound showed severe damage, but Moringa leaves extract ameliorated these effects, indicating a protective role against degenerative changes caused by this compound (Hussein, 2017).

Intestinal Toxicity Reduction

Another study by Tousson et al. in 2014 examined the protective effects of L-carnitine against this compound-induced large intestine toxicity in rats. The findings showed that treatment with L-carnitine improved the biochemical, histopathological, and immunohistochemical alterations in the large intestine, highlighting a potential protective mechanism (Tousson et al., 2014).

Non-DHFR-Mediated Effects

A review by Šrámek et al. (2017) highlighted the non-DHFR-mediated effects of this compound (methotrexate). While its primary therapeutic mechanism is inhibiting DHFR, affecting the synthesis of pyrimidine and purine precursors, recent studies have shown that this compound can target other intracellular pathways independent of folate metabolism. This broader range of effects is significant for understanding its action in combination therapy protocols (Šrámek, Neradil, & Veselska, 2017).

Electrochemical Sensing

Lin et al. (2022) developed a simple, inexpensive, and highly sensitive electrochemical sensor for detecting this compound. Using nanocarbon black modified electrodes, they achieved high sensitivity and a wide linear range, demonstrating an effective method for analyzing this compound, with potential applications in clinical settings (Lin et al., 2022).

Hepatoprotective Effects

Roshankhah et al. (2020) evaluated the antioxidant and antiapoptogenic effects of Sumach seed extract on liver injury induced by this compound in a rat model. The study found that Sumach, through its antioxidant properties, could mitigate the hepatotoxicity induced by this compound, leading to restoration of histopathological liver changes (Roshankhah, Bahrami, Abdolmaleki, & Salahshoor, 2020).

Mechanism of Action

Amethopterin, also known as Methotrexate, is a chemotherapy agent and immune-system suppressant . It has been widely used for the treatment of various diseases, including oncological, inflammatory, and pulmonary ones .

Target of Action

This compound primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleotides. By inhibiting DHFR, this compound disrupts the synthesis of nucleotides, thereby suppressing cell division .

Mode of Action

This compound acts as a competitive inhibitor of DHFR . It binds to the active site of the enzyme, preventing the conversion of dihydrofolate to the active tetrahydrofolate . This inhibition leads to a reduction in the synthesis of DNA, RNA, and proteins .

Biochemical Pathways

The major physiological interactions of this compound include the folate pathway , adenosine , prostaglandins , leukotrienes , and cytokines . By inhibiting the folate pathway, this compound disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA . This disruption leads to the suppression of inflammation and prevention of cell division .

Pharmacokinetics

This compound exhibits a bioavailability of 60% at lower doses , which decreases at higher doses . It is metabolized in the liver and intracellularly . The elimination half-life ranges from 3-10 hours at lower doses to 8-15 hours at higher doses . The majority of this compound is excreted through urine (80-100%), with small amounts excreted in feces .

Result of Action

The inhibition of nucleotide synthesis by this compound prevents cell division, leading to its use in the treatment of various cancers . It also suppresses inflammation, making it effective in the treatment of autoimmune diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in individuals with kidney problems, lower doses may be needed . Long-term treatment with this compound requires regular checks for side effects .

Safety and Hazards

Amethopterin can lead to severe toxicity and even death, especially when administered in high doses . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . It is also advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Methotrexate has been increasingly used as a monotherapy and in combination with other antineoplastic agents for a variety of hematologic and non-hematologic malignancies in children and adults . Its anti-inflammatory and immunomodulation properties were found to be also efficacious in a broad range of dermatologic, rheumatologic, and other disease states . The emerging fields of bioengineering and cell therapy may provide future targeted therapeutic options that combine material and biological sciences for localized therapeutic action with the potential to greatly reduce side effects seen in systemically applied treatment modalities .

Properties

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOZXECLQNJBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82334-40-5
Record name Methotrexate polyglutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82334-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40859034
Record name N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60388-53-6, 51865-79-3, 59-05-2
Record name DL-Amethopterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60388-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Methotrexate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060388536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Amethopterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Amethopterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-DL-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ITO15X8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amethopterin
Reactant of Route 2
Reactant of Route 2
Amethopterin
Reactant of Route 3
Reactant of Route 3
Amethopterin
Reactant of Route 4
Reactant of Route 4
Amethopterin
Reactant of Route 5
Amethopterin
Reactant of Route 6
Amethopterin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.